2-Methoxyethyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
The compound 2-Methoxyethyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (hereafter Compound A) belongs to the thiazolo[3,2-a]pyrimidine class, known for structural diversity and bioactivity. Its core structure features a fused thiazole-pyrimidine system with a benzylidene substituent at position 2, a thiophen-2-yl group at position 5, and a 2-methoxyethyl ester at position 6 . These substituents modulate electronic properties, solubility, and biological interactions.
Properties
CAS No. |
618077-60-4 |
|---|---|
Molecular Formula |
C24H24N2O6S2 |
Molecular Weight |
500.6 g/mol |
IUPAC Name |
2-methoxyethyl (2E)-2-[(2,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C24H24N2O6S2/c1-14-20(23(28)32-10-9-29-2)21(18-6-5-11-33-18)26-22(27)19(34-24(26)25-14)12-15-7-8-16(30-3)13-17(15)31-4/h5-8,11-13,21H,9-10H2,1-4H3/b19-12+ |
InChI Key |
MHEJBRMEOJVXDB-XDHOZWIPSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=C(C=C(C=C3)OC)OC)/SC2=N1)C4=CC=CS4)C(=O)OCCOC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=C(C=C(C=C3)OC)OC)SC2=N1)C4=CC=CS4)C(=O)OCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with a thiazolopyrimidine derivative under basic conditions to form the benzylidene intermediate. This intermediate is then reacted with 2-methoxyethyl chloroformate in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxyethyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Key Observations :
Crystallographic and Conformational Analysis
Compound A ’s benzylidene and ester substituents influence molecular planarity and packing:
- Dihedral Angles : In analogs (e.g., ethyl 2-(2-fluorobenzylidene)...), the thiazolo[3,2-a]pyrimidine core is nearly planar (r.m.s. deviation ≤0.1 Å), with benzylidene rings forming dihedral angles of 80–90° relative to the core . Similar planarity is expected for A , but the 2,4-dimethoxybenzylidene may induce distinct torsional strains.
- Hydrogen Bonding : Methoxy groups in A could participate in C–H···O interactions, as seen in trimethoxy analogs (e.g., Ethyl 7-methyl-2-(2,4,6-trimethoxybenzylidene)...), which form supramolecular chains via O···H–C contacts .
- Halogen Interactions: Bromine in Ethyl 5-(4-bromophenyl)...
Spectroscopic and Electronic Properties
- IR Spectroscopy : The C=O stretch (3-oxo group) in A is expected near 1710–1740 cm⁻¹, consistent with analogs . The thiophen-2-yl group may show C–S stretches at 600–700 cm⁻¹.
- NMR Shifts: The 2,4-dimethoxybenzylidene in A will exhibit distinct aromatic proton shifts (δ ~6.5–7.5 ppm) compared to electron-deficient benzylidenes (e.g., δ ~7.9–8.1 ppm for 4-cyano in 11b) .
Biological Activity
The compound 2-Methoxyethyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS Number: 618077-60-4) is a complex organic molecule characterized by a thiazolo-pyrimidine structure. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry, particularly due to its unique structural features that include multiple methoxy groups and a thiophene ring.
| Property | Value |
|---|---|
| Molecular Formula | C24H24N2O6S2 |
| Molecular Weight | 500.6 g/mol |
| IUPAC Name | 2-methoxyethyl (2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
| Structure | Structure |
Biological Activities
Preliminary studies suggest that compounds within the thiazolo-pyrimidine class exhibit significant biological activities. The following are notable activities associated with this compound:
- Antimicrobial Activity :
- Antitumor Activity :
- Anti-inflammatory Properties :
-
Enzyme Inhibition :
- Some derivatives act as inhibitors of specific enzymes involved in cellular signaling pathways, which may contribute to their biological efficacy .
The mechanism of action for this compound is not fully elucidated but is thought to involve:
- Binding to Enzymatic Targets : The compound may interact with enzymes or receptors involved in critical biological pathways, modulating their activity.
- Influencing Cellular Signaling : By affecting signaling pathways, the compound could alter cell proliferation and apoptosis mechanisms.
Case Studies and Research Findings
- Study on Antimycobacterial Activity :
- Cytotoxicity Assessment :
-
Anti-inflammatory Activity :
- Investigations into the anti-inflammatory properties of related compounds indicated a potential for use in treating conditions characterized by inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
